Ethyl 3-(3,4-dichlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dichlorophenoxy)propanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further substituted with a 3,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 3-(3,4-dichlorophenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(3,4-dichlorophenoxy)propanoic acid+ethanolacid catalystEthyl 3-(3,4-dichloro-phenoxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-(3,4-dichlorophenoxy)propanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-(3,4-dichlorophenoxy)propanoic acid and ethanol.
Reduction: 3-(3,4-dichlorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenoxy)propanoate
- Ethyl 3-(3-chlorophenoxy)propanoate
- Ethyl 3-(2,4-dichlorophenoxy)propanoate
Uniqueness
Ethyl 3-(3,4-dichlorophenoxy)propanoate is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLLIDNKWEDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.